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Abstract

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a
critical signaling nexus implicated in cell proliferation, survival, and invasion.[1][2] Amplification
of the MET gene is a key driver of oncogenesis in various cancers, rendering it an attractive
therapeutic target. INJ-38877605 is a potent and selective ATP-competitive inhibitor of c-Met.
[3][4] This technical guide provides a comprehensive overview of the preclinical investigation of
c-Met amplification using JNJ-38877605, including its mechanism of action, detailed
experimental protocols, and a summary of its preclinical efficacy. A crucial aspect of this guide
is the discussion of the species-specific metabolism of JINJ-38877605 by aldehyde oxidase,
which led to renal toxicity in clinical trials and the discontinuation of its development, offering
valuable lessons for future drug development programs.[5][6]

Introduction to c-Met Signaling and JNJ-38877605

The c-Met signaling pathway plays a pivotal role in normal physiological processes; however,
its aberrant activation, often through gene amplification, is a significant contributor to tumor
progression and metastasis.[1][7] Upon HGF binding, c-Met dimerizes and autophosphorylates,
initiating a cascade of downstream signaling events through pathways such as RAS/MAPK,
PI3K/AKT, and STAT.[2] This signaling cascade promotes aggressive tumor phenotypes.
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JNJ-38877605 was developed as a highly selective and potent small molecule inhibitor of c-
Met kinase activity.[4][5] It competitively binds to the ATP-binding site of c-Met, effectively
blocking its phosphorylation and subsequent downstream signaling.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for JINJ-38877605 from preclinical
studies.

Table 1: In Vitro Activity of INJ-38877605

Parameter Value Cell Line/System Reference
IC50 (c-Met kinase) 4 nM Biochemical Assay [3114]
IC50 (c-Met kinase) 4.7 nM Biochemical Assay [8]

. >600-fold vs. >200 _
Selectivity ] Kinase Panel [3][4]
other kinases

o >833-fold vs. Fms )
Selectivity Kinase Panel [6]
(next most potent)

Inhibition of c-Met Significant reduction EBC1, GTL16, NCI-

3
Phosphorylation at 500 nM H1993, MKN45 3]

Table 2: In Vivo Preclinical Efficacy of INJ-38877605 in c-Met Amplified GTL-16 Xenograft
Model
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. Dosing
Animal Model Treatment Outcome Reference
Schedule
Statistically
GTL-16 Gastric significant
40 mg/kg/day, )
Cancer JNJ-38877605 decrease in [319]
p.o. for 3 days
Xenograft plasma IL-8 and
GROa
Inhibition of
U251 radiation-induced
) 50 mg/kg/day, ) )
Glioblastoma JNJ-38877605 invasion and [2]
p.o. for 13 days )
Xenograft promotion of
apoptosis

Signaling Pathways and Experimental Workflows
The c-Met Signhaling Pathway

The following diagram illustrates the canonical c-Met signaling pathway activated by HGF,
leading to downstream cellular responses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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